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Compound of Interest

6-chloro-N,2-dimethyl-4-
Compound Name:
pyrimidinamine

cat. No.: B1587219

A Note on Chemical Identity: Initial analysis of the topic revealed a significant discrepancy. The
provided CAS (Chemical Abstracts Service) number, 5621-01-2, is authoritatively assigned to
the compound 6-Chloro-N,2-dimethylpyrimidin-4-amine. The requested topic, "5-(4-
Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one properties and uses," refers to a
different chemical entity. For researchers, scientists, and drug development professionals,
precise identification by CAS number is paramount to ensure the reproducibility and safety of
experimental work.

This guide will proceed in two parts. The primary focus (Part 1) will be a detailed technical
overview of the correct compound associated with CAS 5621-01-2, adhering to the principles of
scientific integrity. Recognizing the likely interest in the rhodanine scaffold for the target
audience, a supplementary section (Part 2) will provide a general overview of the properties
and uses of 5-arylidene-rhodanine derivatives.

Part 1: Technical Guide for 6-Chloro-N,2-
dimethylpyrimidin-4-amine

CAS Number: 5621-01-2

Core Chemical Identity and Properties

6-Chloro-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic
aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and
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uracil). Due to the presence of a reactive chlorine atom, it primarily serves as a versatile
intermediate in organic synthesis.

Caption: Chemical structure of 6-Chloro-N,2-dimethylpyrimidin-4-amine.

Property Value

Molecular Formula CeHsCIN3

Molecular Weight 157.60 g/mol

Appearance Solid (form may vary)

Melting Point Not consistently reported; varies by source
Boiling Point ~271.4 °C (Predicted)

SMILES CC1=NC(Cl)=CC(NC)=N1

InChl Key TVPZEVZEMNVSAS-UHFFFAOYSA-N

Data compiled from various chemical supplier databases.

Synthesis and Reactivity

The synthesis of pyrimidine derivatives often involves the condensation of compounds
containing the N-C-N fragment with a three-carbon unit. For 6-Chloro-N,2-dimethylpyrimidin-4-
amine, a common synthetic route would involve the chlorination of a corresponding
hydroxypyrimidine precursor.

General Synthetic Approach: A plausible synthesis starts from a 2,4-dihydroxy-6-
methylpyrimidine, followed by sequential chlorination and amination reactions. For instance,
treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCIs) is a known
method to produce the chlorinated pyrimidine intermediate[1]. Subsequent reaction with
methylamine would lead to the final product.

The core of this molecule’s utility lies in the reactivity of the chlorine atom at the 6-position. This
chloro group is susceptible to nucleophilic substitution, making it an excellent electrophilic
partner in cross-coupling reactions.
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Caption: Generalized workflow for using 5621-01-2 in Suzuki reactions.

Applications in Research and Development

As a chemical building block, 6-Chloro-N,2-dimethylpyrimidin-4-amine is not typically an end-
product but a crucial intermediate for constructing more complex molecules. Its primary
application is in medicinal chemistry and materials science.

o Medicinal Chemistry: The pyrimidine core is a key pharmacophore in a vast number of
approved drugs, particularly in oncology and virology. This intermediate can be used in the
synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The chloro-substituent
allows for the introduction of various aryl or alkyl groups via cross-coupling reactions,
enabling the exploration of structure-activity relationships (SAR) in drug discovery
campaigns. For example, similar chloropyrimidines are precursors in the synthesis of new
pyrimidine derivatives with potential biological activities[2].

o Organic Synthesis: It serves as a precursor for creating a library of substituted pyrimidines.
The differential reactivity of the chloro and amine groups allows for selective
functionalization, leading to complex molecular architectures.
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Experimental Protocol: General Procedure for Suzuki
Cross-Coupling

The following is a representative, non-validated protocol based on standard literature

procedures for Suzuki cross-coupling reactions involving chloropyrimidines.

Objective: To synthesize a 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.

Materials:

6-Chloro-N,2-dimethylpyrimidin-4-amine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

Base (e.g., Potassium carbonate, 2.0 eq)

Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1)

Reaction vessel (e.g., Schlenk flask)

Inert gas supply (Nitrogen or Argon)

Procedure:

To the reaction vessel, add 6-Chloro-N,2-dimethylpyrimidin-4-amine, the arylboronic acid,
and the base.

Seal the vessel and evacuate and backfill with an inert gas three times.

Add the palladium catalyst to the vessel under the inert atmosphere.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring.
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e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, cool the reaction to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-
N,2-dimethylpyrimidin-4-amine.

Causality: The palladium catalyst is essential for the catalytic cycle that couples the pyrimidine
and the arylboronic acid. The base activates the boronic acid and facilitates the transmetalation
step. An inert atmosphere is crucial to prevent the degradation of the catalyst.

Part 2: Overview of the 5-Arylidene-Rhodanine
Scaffold

The compound "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one™ belongs to the
5-arylidene-rhodanine class. This scaffold is of high interest to drug development professionals
and is frequently identified as a "privileged structure" in medicinal chemistry.

A specific CAS number for this exact molecule is 300571-32-8[3][4].

Core Structure and Significance

Rhodanines are derivatives of thiazolidine. The 5-arylidene substitution creates a planar,
electron-rich system that can interact with various biological targets. This class of compounds
is known for its broad spectrum of pharmacological activities.

General Properties and Uses

5-Arylidene-rhodanine derivatives have been investigated for a wide array of therapeutic
applications, including:
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» Antimicrobial and Antiviral Agents: Some derivatives show potent activity against bacteria,
fungi, and viruses, including HIV-1 integrase[5].

» Anticancer Agents: They have been studied as inhibitors of various targets in cancer
pathways, such as protein kinases|[6].

» Antidiabetic Agents: The rhodanine core is related to the thiazolidinedione class of
antidiabetic drugs[7].

o Enzyme Inhibitors: They are known to inhibit a wide range of enzymes through various
mechanisms of action.

Mechanism of Action: The biological activity of rhodanine derivatives is often attributed to their
ability to act as Michael acceptors or to form hydrogen bonds and rt-stacking interactions with
protein targets. However, researchers should be aware that rhodanine-containing compounds
are also known as potential Pan-Assay Interference Compounds (PAINS), and careful
validation of their specific biological activity is required.

Synthesis

The synthesis of 5-arylidene-rhodanines is typically achieved through a Knoevenagel
condensation reaction.
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Caption: Knoevenagel condensation for 5-arylidene-rhodanine synthesis.

This general overview is intended to address the likely interest of the target audience in the
rhodanine scaffold. For in-depth research on a specific rhodanine derivative, it is crucial to use
its unique CAS number, such as 300571-32-8 for the bromo-substituted compound, to retrieve
accurate and specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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